Spectroscopic Blueprint of a Novel Quinoline: An In-depth Technical Guide to 2-Amino-7-fluoro-3-methylquinoline
Spectroscopic Blueprint of a Novel Quinoline: An In-depth Technical Guide to 2-Amino-7-fluoro-3-methylquinoline
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 2-Amino-7-fluoro-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a comprehensive, predictive analysis based on established spectroscopic principles and data from structurally related compounds. This guide is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.
Introduction: The Quinoline Scaffold and the Significance of Spectroscopic Characterization
The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of various substituents to the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 2-Amino-7-fluoro-3-methylquinoline, incorporates an amino group, a fluorine atom, and a methyl group, each contributing to its unique electronic and steric profile.
Unambiguous structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules.[1] This guide will delve into the predicted spectroscopic signature of 2-Amino-7-fluoro-3-methylquinoline, providing a detailed roadmap for its characterization.
Caption: Overall workflow for the spectroscopic characterization of 2-Amino-7-fluoro-3-methylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number, environment, and connectivity of atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-Amino-7-fluoro-3-methylquinoline in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | ~5.5 - 6.5 | Broad Singlet | - |
| H4 | ~7.8 - 8.0 | Singlet | - |
| H5 | ~7.6 - 7.8 | Doublet of Doublets | J(H5-H6) ≈ 9.0, J(H5-F) ≈ 6.0 |
| H6 | ~7.1 - 7.3 | Triplet of Doublets | J(H6-H5) ≈ 9.0, J(H6-H8) ≈ 2.5 |
| H8 | ~7.3 - 7.5 | Doublet of Doublets | J(H8-F) ≈ 10.0, J(H8-H6) ≈ 2.5 |
| CH₃ | ~2.3 - 2.5 | Singlet | - |
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Aromatic Protons: The protons on the quinoline core will appear in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom at the 7-position will introduce characteristic splitting patterns for the neighboring protons (H6 and H8) due to H-F coupling.
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Amino Protons: The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be concentration and temperature dependent.
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Methyl Protons: The methyl group at the 3-position will likely appear as a sharp singlet in the upfield region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the nature of the attached substituents.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~158 - 162 |
| C3 | ~120 - 125 |
| C4 | ~135 - 140 |
| C4a | ~148 - 152 |
| C5 | ~125 - 130 |
| C6 | ~115 - 120 (d, J(C6-F) ≈ 20-25 Hz) |
| C7 | ~160 - 165 (d, J(C7-F) ≈ 240-250 Hz) |
| C8 | ~110 - 115 (d, J(C8-F) ≈ 20-25 Hz) |
| C8a | ~145 - 150 |
| CH₃ | ~15 - 20 |
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Fluorine Coupling: The carbon atoms in proximity to the fluorine atom (C6, C7, and C8) will exhibit splitting (doublets) due to C-F coupling. The direct coupling (¹JCF) for C7 will be significantly larger than the two- and three-bond couplings (²JCF and ³JCF) for C6 and C8.
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
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Data Acquisition:
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¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.
Predicted IR Spectrum
The IR spectrum of 2-Amino-7-fluoro-3-methylquinoline is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-F bonds.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak |
| C=C and C=N Stretch (Quinoline Ring) | 1500 - 1650 | Strong to Medium |
| N-H Bend (Amino) | 1550 - 1650 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
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N-H Stretching: The amino group should give rise to two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
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C-F Stretching: A strong absorption band is expected in the 1200-1300 cm⁻¹ region, which is characteristic of the C-F bond.
Experimental Protocol for IR Spectroscopy
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Sample Preparation:
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Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
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Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Predicted Mass Spectrum
The molecular formula of 2-Amino-7-fluoro-3-methylquinoline is C₁₀H₉FN₂. The predicted exact mass is approximately 176.07 g/mol .
Predicted Fragmentation Pattern:
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Molecular Ion (M⁺): A prominent peak corresponding to the molecular ion is expected at an m/z value of approximately 176.
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Key Fragments: Fragmentation may occur through the loss of small neutral molecules or radicals. Potential fragmentation pathways include the loss of a methyl radical (•CH₃) to give a fragment at m/z 161, or the loss of HCN from the quinoline ring, a common fragmentation pathway for such heterocycles.
Caption: Predicted major fragmentation pathways for 2-Amino-7-fluoro-3-methylquinoline in mass spectrometry.
Experimental Protocol for Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a separation technique like liquid chromatography or gas chromatography).
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Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is likely to produce a prominent molecular ion peak, while EI is a harder technique that will induce more fragmentation.
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Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a predictive spectroscopic framework for the characterization of 2-Amino-7-fluoro-3-methylquinoline. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working on the synthesis and analysis of this and related quinoline derivatives. While the data presented herein is based on sound spectroscopic principles and analysis of analogous structures, experimental verification remains the gold standard for unequivocal structural confirmation. It is our hope that this guide will facilitate and accelerate the research and development efforts in the promising field of quinoline chemistry.
References
- Arjunan, V., Saravanan, I., Ravindran, P., & Mohan, S. (2009). Ab initio, density functional theory and structural studies of 4-amino-2-methylquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 375–384.
- Karabacak, M., Sinha, L., Prasad, O., Cinar, Z., & Cinar, M. (2012). The spectroscopic (FT-Raman, FT-IR, UV and NMR), molecular electrostatic potential, polarizability and hyperpolarizability, NBO and HOMO–LUMO analysis of monomeric and dimeric structures of 4-chloro-3,5-dinitrobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 93, 33–46.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11375, 3-Aminoquinoline. [Link]
-
NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]
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Yilmaz, S., et al. (2021). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 11(34), 20845-20861. [Link]
